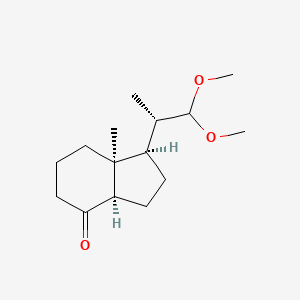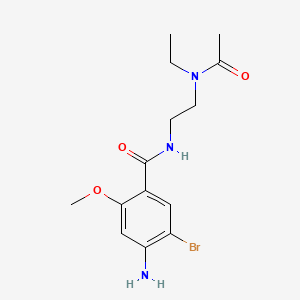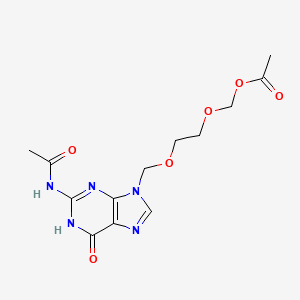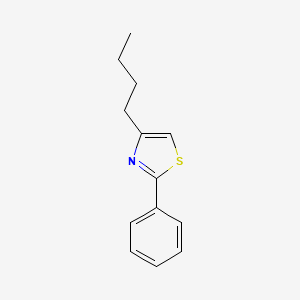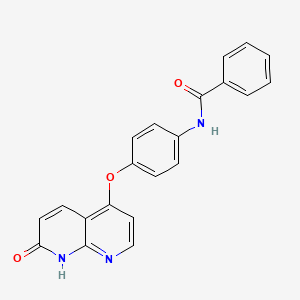![molecular formula C22H27BrO3 B13862319 3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 is a complex organic compound that features a bromophenyl group, a hydroxy-n-butyl chain, and a benzoic acid esterified with a t-butyl group The “D9” designation indicates that this compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. The reaction conditions often include:
Hydroxylation: The addition of a hydroxy group to the n-butyl chain, which can be achieved through various methods such as hydroboration-oxidation.
Esterification: The formation of the ester bond between benzoic acid and t-butyl alcohol, typically using an acid catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated phenyl derivatives
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxy-n-butyl chain and benzoic acid ester moiety can also contribute to the compound’s overall biological activity by affecting its solubility, stability, and ability to cross cell membranes.
類似化合物との比較
Similar Compounds
- 3-[1-(3-Chlorophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester
- 3-[1-(3-Fluorophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester
- 3-[1-(3-Methylphenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester
Uniqueness
3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9 is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The deuterium atoms (D9) also make it distinct, as they can affect the compound’s stability and metabolic pathways, making it useful in studies involving isotopic labeling and tracing.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H27BrO3 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
tert-butyl 3-[1-(3-bromophenyl)-2,2,3,3,4,4,5,5,5-nonadeuterio-1-hydroxypentyl]benzoate |
InChI |
InChI=1S/C22H27BrO3/c1-5-6-13-22(25,18-11-8-12-19(23)15-18)17-10-7-9-16(14-17)20(24)26-21(2,3)4/h7-12,14-15,25H,5-6,13H2,1-4H3/i1D3,5D2,6D2,13D2 |
InChIキー |
GBBWHDLQKCYBLB-DHHACNDCSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C1=CC(=CC=C1)Br)(C2=CC=CC(=C2)C(=O)OC(C)(C)C)O |
正規SMILES |
CCCCC(C1=CC(=CC=C1)Br)(C2=CC=CC(=C2)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


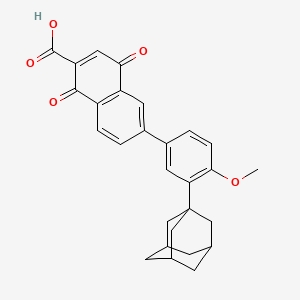
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

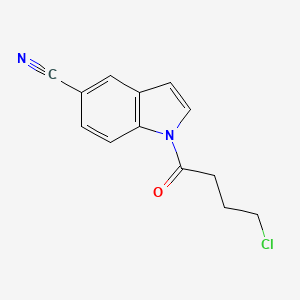
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

